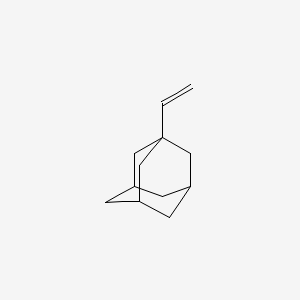

1-Vinyladamantane

Description

Significance of Adamantane (B196018) Derivatives in Contemporary Materials Chemistry

Adamantane, with its formula C10H16, is a polyhedral organic compound that is both rigid and virtually stress-free wikipedia.orgyoutube.com. The spatial arrangement of its carbon atoms is the same as in the diamond crystal lattice wikipedia.orgyoutube.com. This unique, bulky, and highly symmetric cage structure is the foundation for the importance of adamantane derivatives in materials chemistry. The discovery of adamantane in petroleum in 1933 initiated a new area of chemistry focused on polyhedral compounds wikipedia.orgyoutube.com.

In contemporary materials science, incorporating the adamantane moiety into polymers and other materials imparts several desirable properties. These caged hydrocarbons are known for their conformational rigidity, lipophilicity, and metabolic stability researchgate.net. When adamantane is integrated into polymer chains, it can significantly enhance their thermal and mechanical properties researchgate.netresearchgate.net. The rigid structure of the adamantane scaffold has found numerous applications in polymer science, supramolecular chemistry, and nanotechnology researchgate.net. Adamantane derivatives are utilized in the design of specialty polymers with improved performance characteristics and as thermally stable lubricants wikipedia.orgresearchgate.net. The inherent stability and defined three-dimensional structure of the adamantane core make it a crucial building block for creating materials with tailored properties researchgate.netrsc.org.

Overview of 1-Vinyladamantane as a Versatile Monomer and Building Block

This compound stands out among adamantane derivatives due to the presence of a vinyl group (—CH=CH2) attached to one of the bridgehead carbons of the adamantane cage. This vinyl group provides a reactive site for polymerization and other chemical transformations, making this compound a highly versatile monomer acs.org. A monomer is a small molecule that can be chemically bonded to other monomers to form a larger molecule known as a polymer youtube.com.

The polymerization of this compound, often through cationic polymerization methods, results in poly(this compound) acs.org. This polymer is noted for its high glass transition temperature, reflecting the rigidity imparted by the pendant adamantyl groups researchgate.net. The bulky nature of the adamantane substituent influences the polymer's structure and properties. For instance, poly(this compound) has been investigated as a template for the synthesis of nanodiamonds under high-pressure and moderate-temperature conditions acs.org.

Beyond its role as a monomer, the dual nature of this compound—a stable, rigid core and a reactive vinyl group—makes it an excellent building block in synthesis aps.orgnih.gov. The presence of the unsaturated bond allows it to be used in the synthesis of a wide range of biologically active compounds and other materials of practical importance researchgate.net. This versatility allows researchers to construct complex molecular architectures, such as DNA networks and other self-assembling nanostructures, using the adamantane cage as a rigid anchoring point nih.gov.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H18 nih.gov |

| IUPAC Name | 1-ethenyladamantane nih.gov |

| Molar Mass | 162.27 g/mol nih.gov |

| CAS Number | 6600-42-6 nih.gov |

| Structure | A vinyl group attached to a bridgehead carbon of the adamantane cage. |

Historical Context of Research on Vinyl-Substituted Diamondoids

The history of vinyl-substituted diamondoids is intrinsically linked to the broader history of adamantane chemistry. The possibility of a hydrocarbon with a diamond-like C10H16 structure was first proposed by H. Decker in 1924 youtube.comrsc.org. However, it wasn't until 1933 that adamantane was first identified in petroleum, a discovery that launched the field of polyhedral organic compound chemistry wikipedia.orgyoutube.comrsc.org.

Following the discovery and synthesis of adamantane, research efforts expanded to explore its derivatives to create new functionalities and applications. The reactivity of the bridgehead positions of the adamantane cage made it a target for substitution reactions youtube.com. The development of methods to functionalize the adamantane core, such as through bromination and other reactions, paved the way for introducing a wide variety of substituent groups wikipedia.orgyoutube.com.

The synthesis of this compound and other vinyl-substituted diamondoids represented a significant advancement, as it combined the unique structural properties of the diamondoid cage with the versatile reactivity of an olefin. One method for producing this compound involves the ionic alkylation of adamantane with ethylene (B1197577) researchgate.net. The introduction of the vinyl group enabled the use of adamantane as a monomer in polymerization reactions, opening up new avenues in materials science for creating polymers with high thermal stability and specific mechanical properties derived from the rigid adamantyl side chains researchgate.net.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1-bromoadamantane |

| This compound |

| Adamantane |

| Ethylene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenyladamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h2,9-11H,1,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOHWHHFTYGMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316384 | |

| Record name | 1-Vinyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6600-42-6 | |

| Record name | 1-Vinyladamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6600-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Vinyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-vinyladamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Vinyladamantane and Its Analogues

Ionic Alkylation Approaches to 1-Vinyladamantane Synthesis

The direct introduction of a vinyl group onto the adamantane (B196018) cage via ionic alkylation presents a streamlined approach to this compound. This method typically involves the reaction of adamantane with an olefin in the presence of a strong Lewis acid catalyst.

Catalytic Systems in Ionic Alkylation (e.g., Aluminum Chloride)

The synthesis of this compound through ionic alkylation of adamantane with ethylene (B1197577) is effectively catalyzed by aluminum chloride (AlCl₃). eco-vector.comresearchgate.net This strong Lewis acid is crucial for initiating the reaction by facilitating the formation of the requisite carbocation intermediates. researchgate.netlibretexts.org The catalytic system operates in a multi-stage process where the formation of both saturated and unsaturated adamantane derivatives is a characteristic feature. eco-vector.comresearchgate.net

Multi-Stage Process Analysis for Vinyladamantane Formation

The formation of this compound via ionic alkylation is a multi-stage process. eco-vector.comresearchgate.net The initial step involves the generation of the tertiary adamantyl cation (Ad⁺) in the reaction medium. researchgate.net This cation then interacts with an ethylene molecule. researchgate.net Following this interaction, the resulting intermediate can undergo further reactions, ultimately leading to the formation of this compound. researchgate.net Quantum chemical studies have elucidated the kinetic and thermodynamic parameters of the elementary steps in this reaction sequence. eco-vector.comresearchgate.net Two potential pathways for the formation of vinyladamantane from the adamantyl cation and ethylene have been considered: a single-stage synchronous mechanism and a multi-stage process. researchgate.net

Comparative Studies of Alkylation with Different Olefins (e.g., Ethylene vs. Propylene)

Comparative analyses of the ionic alkylation of adamantane with ethylene versus propylene have been performed using quantum chemical methods. eco-vector.comresearchgate.net These studies suggest that the formation of this compound from ethylene is more favorable than the formation of the corresponding propenyl adamantane from propylene. researchgate.net The probability of forming unsaturated addition products decreases as the hydrocarbon fragment of the alkene increases. researchgate.net This difference in reactivity is a key consideration in the selective synthesis of vinyladamantane derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Primary Unsaturated Product | Key Observation |

|---|---|---|---|---|

| Adamantane | Ethylene | Aluminum Chloride | This compound | Formation of the vinyl derivative is considered more probable compared to higher alkenes. researchgate.net |

| Adamantane | Propylene | Aluminum Chloride | 1-n-Propenyladamantane | The likelihood of forming unsaturated products decreases with a larger alkene. researchgate.net |

Multi-Step Preparations from Adamantane Carboxylic Acids

An alternative and versatile route to this compound and its analogues involves a multi-step synthesis starting from readily available adamantane carboxylic acids. This approach offers good control over the final product structure and has been successfully applied to higher diamondoids.

Esterification, Reduction, and Halogenation-Dehydrohalogenation Sequences

A convenient four-step preparation has been described for this compound from adamantane acetic acid, with isolated yields ranging from 50–80%. tandfonline.comtandfonline.com The sequence begins with the esterification of the carboxylic acid. tandfonline.com A general procedure for this step involves refluxing the acid in dry methanol with catalytic sulfuric acid to produce the corresponding methyl ester in near-quantitative yield. tandfonline.com The ester is then reduced to the alcohol. This is followed by a hydrobromination step to form the bromide, which then undergoes dehydrobromination to yield the final vinyl derivative. tandfonline.com The dehydrobromination can be achieved by stirring the bromide with potassium tert-butoxide (t-BuOK) in a solvent like dry DMSO or t-BuOH at 80°C. tandfonline.com

Synthesis of Related Vinyl Diamondoids (e.g., Vinyl Diamantane, Divinyl Diamantane)

The four-step synthetic protocol has been successfully extended to the preparation of other vinyl diamondoids. tandfonline.comtandfonline.com Specifically, 1-vinyl diamantane can be synthesized from diamantane acetic acid using the same esterification, reduction, and hydrobromination/dehydrobromination sequence. tandfonline.com Furthermore, this methodology has been applied to incorporate two vinyl fragments into the diamondoid cage. tandfonline.com The synthesis of 4,9-divinyl diamantane starts from 4,9-diamantane diacetic acid. tandfonline.com This diacid is first converted to its methyl diester, which is then reduced to the corresponding diol. tandfonline.com Subsequent hydrobromination and dehydrobromination steps afford 4,9-divinyl diamantane in a preparative yield of 73%. tandfonline.com

| Starting Material | Key Synthesis Steps | Final Product | Overall Isolated Yield |

|---|---|---|---|

| Adamantane acetic acid | Esterification, Reduction, Hydrobromination/Dehydrobromination | This compound | 50-80% tandfonline.comtandfonline.com |

| Diamantane acetic acid | Esterification, Reduction, Hydrobromination/Dehydrobromination | 1-Vinyl diamantane | 50-80% tandfonline.com |

| 4,9-Diamantane diacetic acid | Methylation, Reduction, Hydrobromination/Dehydrobromination | 4,9-Divinyl diamantane | 73% tandfonline.com |

Catalytic Dehydrogenation of 1-Ethyladamantane

The gas-phase catalytic dehydrogenation of 1-ethyladamantane presents a direct route to this compound. Research into this method has revealed that catalysts typically effective for the dehydrogenation of other alkylaromatic compounds, such as ethylbenzene, are not necessarily efficient for this substrate.

Initial studies found that common industrial catalysts, like a combination of iron(III) oxide, potassium carbonate, and chromium(III) oxide (Fe₂O₃-K₂CO₃-Cr₂O₃), were ineffective for the dehydrogenation of 1-ethyladamantane. researchgate.net Other catalyst formulations also presented significant challenges. For instance, a catalyst system composed of copper(II) oxide, chromium(III) oxide, and barium oxide (CuO-Cr₂O₃-BaO) led to substantial cracking of the adamantane cage, resulting in low selectivity for the desired this compound product. researchgate.net

A more promising catalyst was found to be a mixture of chromium(III) oxide and aluminum oxide (Cr₂O₃-Al₂O₃), which demonstrated high initial activity. researchgate.net However, this high activity was short-lived due to rapid catalyst deactivation caused by the deposition of carbon on the catalyst surface. researchgate.net

| Catalyst System | Observed Performance in 1-Ethyladamantane Dehydrogenation | Reference |

|---|---|---|

| Fe₂O₃-K₂CO₃-Cr₂O₃ | Ineffective for the desired transformation. | researchgate.net |

| CuO-Cr₂O₃-BaO | Low selectivity; significant formation of cracking byproducts. | researchgate.net |

| Cr₂O₃-Al₂O₃ | Initially high activity, but rapid deactivation due to carbon deposition. | researchgate.net |

| K₂CO₃-promoted Cr₂O₃-Al₂O₃ (with steam) | Maintained activity and significantly increased yield of this compound by removing carbon deposits. | researchgate.net |

Novel Synthetic Routes and Yield Optimization Strategies

Beyond catalytic dehydrogenation, several other synthetic methodologies have been developed or proposed for the synthesis of this compound. These routes often offer advantages in terms of starting material accessibility, reaction conditions, or yield.

Pyrolysis of a Metaborate Ester

One effective method involves the pyrolysis of the metaborate trimer derived from 1-(1-adamantyl)ethanol. This process, when conducted at a temperature of 415°C, has been reported to produce this compound in a notable yield of 59.0%. researchgate.net This thermal elimination reaction provides a high-yielding, albeit high-temperature, pathway to the target molecule.

Ionic Alkylation of Adamantane

A different approach starts with the adamantane core itself, involving a multi-stage process of ionic alkylation with ethylene. researchgate.net This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The process involves the formation of a tertiary adamantyl cation, which then reacts with ethylene. researchgate.net While this method builds the vinyl side chain directly onto the adamantane skeleton, it can be complex, and the yield of the unsaturated product is influenced by reaction conditions and the molecular weight of the olefin used. researchgate.net

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. udel.edumasterorganicchemistry.com This methodology can be applied to the synthesis of this compound by reacting adamantane-1-carbaldehyde with a suitable phosphonium ylide. Specifically, the reaction with methylenetriphenylphosphorane (Ph₃P=CH₂), generated from methyltriphenylphosphonium iodide and a strong base like lithium bis(trimethylsilyl)amide, provides a direct route to the vinyl group. researchgate.net The strong, stable phosphorus-oxygen double bond formed in the triphenylphosphine oxide byproduct is the thermodynamic driving force for this reaction. udel.edu Optimization of this route can involve the choice of solvent and base to maximize the yield and minimize side reactions.

Grignard-Based Olefination Methods

Classic Grignard reactions and their modern variations offer another powerful tool for C-C bond formation. One potential route involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a 1-halo-adamantane.

A more recent and often higher-yielding alternative to the traditional Wittig reaction is the Peterson olefination. This method can be adapted for the synthesis of this compound starting from adamantane-1-carbaldehyde. The aldehyde is first treated with a silylmethyl Grignard reagent, such as (trimethylsilyl)methyl magnesium chloride, to form a β-hydroxysilane intermediate. nih.gov Subsequent acid-catalyzed elimination of this intermediate yields the desired terminal alkene, this compound. nih.gov Flow chemistry techniques have been successfully applied to this sequence for other substrates, allowing for safe and scalable inline generation of the required Grignard reagent and high-yielding olefination. nih.gov

| Synthetic Route | Starting Material(s) | Key Reagents/Conditions | Reported/Potential Yield | Reference |

|---|---|---|---|---|

| Pyrolysis | 1-(1-Adamantyl)ethanol-derived metaborate trimer | 415°C | 59.0% | researchgate.net |

| Ionic Alkylation | Adamantane, Ethylene | Aluminum chloride (AlCl₃) | Variable | researchgate.net |

| Wittig Reaction | Adamantane-1-carbaldehyde | Methyltriphenylphosphonium iodide, Strong Base (e.g., LiHMDS) | High (generally) | researchgate.netudel.edumasterorganicchemistry.com |

| Peterson Olefination | Adamantane-1-carbaldehyde | (Trimethylsilyl)methyl magnesium chloride, Acid | High (generally) | nih.gov |

Polymerization Chemistry of 1 Vinyladamantane

Cationic Polymerization of 1-Vinyladamantane

Cationic polymerization is a primary method for polymerizing this compound. The electron-donating nature of the adamantyl group can stabilize the propagating carbocation, making the monomer susceptible to this type of polymerization. libretexts.org However, the process is complicated by the significant steric bulk of the adamantyl moiety.

The cationic polymerization of this compound has been investigated using various initiating systems. acs.org These systems typically involve a Lewis acid or a protic acid that can generate a carbocation from the vinyl monomer. mit.eduuomustansiriyah.edu.iq

Common initiating systems for cationic polymerization include:

Lewis Acids: Friedel–Crafts catalysts such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are often used. uomustansiriyah.edu.iq They typically require a co-initiator, such as a trace amount of water or an alkyl halide, to generate the initiating proton or carbocation. libretexts.orgmit.edu

Protic Acids: Strong Brønsted acids with non-nucleophilic counterions, like perchloric acid (HClO₄) and trifluoromethanesulfonic acid (CF₃SO₃H), can directly protonate the vinyl group to initiate polymerization. mit.edufujifilm.com

The choice of solvent is critical, as it must be able to solvate the ionic species without interfering with the reaction. Solvents with higher dielectric strength can increase the reaction rate. uomustansiriyah.edu.iq Due to the high reactivity of carbocations, these polymerizations are often conducted at low temperatures to suppress side reactions. du.edu.eg A novel initiating system has been specifically identified for the effective cationic polymerization of sterically demanding monomers like this compound. acs.org

Table 1: Examples of Initiating Systems for Cationic Polymerization

| Initiator Type | Examples | Co-initiator (if required) | Typical Conditions |

|---|---|---|---|

| Lewis Acid | AlCl₃, BF₃, SnCl₄ | H₂O, R-Cl | Low temperature, inert solvent (e.g., dichloromethane) |

| Protic Acid | HClO₄, CF₃SO₃H | None | Low temperature, inert solvent |

This table represents general systems applicable to cationic polymerization; specific conditions for this compound may vary based on the desired polymer characteristics.

The mechanism of cationic polymerization proceeds through three main steps: initiation, propagation, and termination. youtube.comscribd.com

Initiation: An electrophile (e.g., a proton from an acid) adds to the double bond of this compound, forming a tertiary carbocation stabilized by the adjacent adamantyl group. uomustansiriyah.edu.iq

Propagation: The carbocationic active center at the end of the growing polymer chain sequentially adds more monomer molecules. mit.edu This step is typically very fast, often orders of magnitude faster than free radical or anionic polymerization. mit.edu

Termination and Chain Transfer: The reaction can be terminated through several pathways, including recombination with a counter-ion or proton transfer to the counter-ion or a monomer molecule. youtube.com These chain transfer events can limit the molecular weight of the final polymer. rsc.org

Kinetic studies, which can be performed using techniques like stopped-flow spectroscopy, help in determining the rate constants for each of these elementary steps. researchgate.net However, the high reactivity of the propagating carbocation makes it difficult to achieve a "living" system, where termination and chain transfer are absent, thus making it challenging to produce polymers with low polydispersity. mit.edu

The most significant factor in the polymerization of this compound is the steric hindrance imposed by the bulky adamantyl group. researchgate.net This has several consequences:

Controlled Addition: The adamantyl group's bulk can prevent side reactions and help control the addition mode of the polymerization. researchgate.net

Reduced Reactivity: The steric bulk may hinder the approach of the monomer to the active center of the growing polymer chain, potentially slowing the rate of propagation compared to less hindered monomers like styrene.

Polymer Properties: The presence of the stiff adamantyl substituents leads to polymers with exceptionally high glass transition temperatures and thermal stability. researchgate.net

Anionic Polymerization of this compound Precursors

Direct anionic polymerization of this compound is challenging. An alternative and more controlled approach involves the living anionic polymerization of a precursor monomer, 2-(1-adamantyl)-1,3-butadiene, followed by hydrogenation of the resulting polymer. acs.orgacs.org This method allows for the synthesis of well-defined polymers with a structure analogous to poly(this compound).

Living anionic polymerization is a powerful technique that proceeds without a formal termination step, allowing for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity), and controlled architectures. encyclopedia.pub The polymerization of 2-(1-adamantyl)-1,3-butadiene has been successfully achieved under living anionic conditions. acs.orgacs.org

The polymerization proceeds quantitatively using initiators such as sec-butyllithium (B1581126) (s-BuLi) or potassium naphthalenide. acs.orgacs.org The living nature of the polymerization is confirmed by the resulting polymers having the predicted molecular weights based on the monomer-to-initiator molar ratio and narrow molecular weight distributions. acs.orgacs.org The stability of the propagating carbanion also allows for the synthesis of well-defined block copolymers, for instance, by sequential addition of another monomer like styrene. acs.org

In the polymerization of dienes like 2-(1-adamantyl)-1,3-butadiene, the monomer can be incorporated into the polymer chain in several ways (e.g., 1,4-addition or 1,2-addition), leading to different polymer microstructures. The reaction conditions, particularly the choice of initiator and solvent, have a profound effect on the resulting microstructure. acs.orgacs.org

Nonpolar Solvents: Using an initiator like s-BuLi in a nonpolar solvent such as cyclohexane (B81311) at 40 °C results in a polymer with a very high content of 1,4-repeating units (96%). acs.orgacs.org

Polar Solvents: When the polymerization is carried out with potassium naphthalenide in a polar solvent like tetrahydrofuran (B95107) (THF) at -78 °C, the proportion of 1,4-units is significantly lower (55%). acs.orgacs.org

This control over the microstructure is crucial as it influences the properties of the final polymer. The 1,4-rich polymer can be subsequently hydrogenated to produce poly(ethylene-alt-1-vinyladamantane), a novel saturated alternating copolymer. acs.org

Table 2: Influence of Initiating System on the Microstructure of Poly(2-(1-adamantyl)-1,3-butadiene)

| Initiator | Solvent | Temperature (°C) | 1,4-Unit Content (%) |

|---|---|---|---|

| s-BuLi | Cyclohexane | 40 | 96 |

| Potassium Naphthalenide | THF | -78 | 55 |

Data sourced from Macromolecules. acs.orgacs.org

Block Copolymer Synthesis via Sequential Monomer Addition

The synthesis of well-defined block copolymers containing adamantyl moieties is a significant area of research, as it allows for the combination of the unique properties of poly(this compound) with those of other polymers. Living anionic polymerization is a particularly effective method for achieving this, enabling precise control over molecular weight, block length, and architecture.

One notable example is the synthesis of block copolymers through the sequential addition of monomers. Researchers have successfully synthesized novel, well-defined block copolymers by the anionic copolymerization of 2-(1-adamantyl)-1,3-butadiene—a monomer that, upon hydrogenation, yields a structure analogous to poly(ethylene-alt-1-vinyladamantane)—and styrene. researchgate.netrsc.org The process demonstrates the living character of the propagating chain end of the adamantane-containing polymer, a critical requirement for successful sequential monomer addition. researchgate.netrsc.org This living nature ensures that after the first block is polymerized, the active chain ends remain capable of initiating the polymerization of the second monomer (e.g., styrene), leading to the formation of a distinct block copolymer. researchgate.netrsc.org This methodology opens pathways to creating materials that merge the high thermal stability and rigidity of the adamantyl block with the well-understood properties of polystyrene.

Radical Polymerization Studies of this compound and Derivatives

Radical polymerization is a versatile and widely used technique for vinyl monomers. Studies on this compound and its derivatives, particularly adamantyl methacrylates, have revealed unique kinetic behaviors directly attributable to the presence of the bulky adamantyl group.

Effects of Adamantyl Group on Polymerization Kinetics

The most profound effect of the adamantyl group on radical polymerization is its influence on the termination step of the reaction. Research on adamantyl methacrylate (B99206) (AdMA), a structurally related monomer, provides significant insights into this phenomenon. The introduction of the bulky adamantyl group was found to increase both the rate of polymerization and the molecular weight of the resulting polymer when compared to other methacrylates with less bulky ester groups (e.g., methyl or tert-butyl). tulane.edu

Rp = kp[M][M•]

where kp is the propagation rate constant, [M] is the monomer concentration, and [M•] is the propagating radical concentration. The steric bulk of the adamantyl group is therefore a key factor in controlling the kinetics and the final properties of the polymer. tulane.edu

Copolymerization Strategies Involving this compound

Copolymerization extends the range of properties achievable with adamantane-based polymers by combining this compound with other monomers. This allows for the fine-tuning of characteristics such as glass transition temperature, solubility, and mechanical performance.

Statistical Copolymerizations and Monomer Reactivity Ratios

In statistical copolymerization, two or more monomers are polymerized simultaneously, leading to a polymer chain with a sequence distribution that depends on the monomer feed ratio and the monomer reactivity ratios (r1 and r2). These ratios quantify the preference of a growing polymer chain ending in one monomer unit to add the same monomer (homo-propagation) versus the other monomer (cross-propagation).

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymer Type |

|---|---|---|---|---|---|

| This compound | Styrene | Data Not Available | Data Not Available | - | - |

| This compound | Methyl Methacrylate | Data Not Available | Data Not Available | - | - |

Alternating Copolymerization (e.g., Poly(ethylene-alt-1-vinyladamantane))

Alternating copolymers represent a special case where the monomer units are incorporated into the polymer chain in a regular, alternating sequence. While direct alternating copolymerization of this compound can be challenging, a novel synthetic route has been developed to produce poly(ethylene-alt-1-vinyladamantane). researchgate.netrsc.org

This strategy involves the living anionic polymerization of 2-(1-adamantyl)-1,3-butadiene. The resulting polymer possesses a microstructure with a high content of 1,4-repeating units. researchgate.netrsc.org This precursor polymer is then subjected to hydrogenation using reagents like p-toluenesulfonhydrazide. This step completely converts the unsaturated backbone into a saturated structure, yielding a novel alternating copolymer, poly(ethylene-alt-1-vinyladamantane). researchgate.netrsc.org This innovative, multi-step approach successfully circumvents the difficulties of direct alternating copolymerization to create a precisely structured material. The resulting P(E-alt-VAd) exhibits enhanced thermal stability and broader solubility compared to its unsaturated precursor. researchgate.netrsc.org

Polymerization Mechanisms and Chain Propagation Theories

The polymerization of this compound can proceed through several mechanisms, including radical, anionic, and cationic pathways, with the operative mechanism being dictated by the choice of initiator and reaction conditions. tulane.edukpi.ua

The fundamental process in all cases is chain-reaction polymerization, which involves three key steps: initiation, propagation, and termination. free.fr

Initiation: An active species (a radical, anion, or cation) is generated and adds to the vinyl group of a this compound monomer, creating a new active center at the end of the monomer unit. free.fr

Propagation: This new active center then adds to another monomer molecule, regenerating the active center at the end of the growing chain. This step repeats, often thousands of times, to form the long polymer chain. nih.gov The propagation typically proceeds in a head-to-tail fashion to minimize steric hindrance between the bulky adamantyl groups. nih.gov

Termination: The growing chain is deactivated through various mechanisms, such as the combination of two radicals in radical polymerization or reaction with impurities in ionic polymerizations.

The choice of mechanism is critical. Cationic polymerization of this compound has been studied with various initiating systems. kpi.ua Anionic polymerization, as discussed, is particularly useful for producing well-defined block copolymers due to the stability of the propagating carbanion, which allows for sequential monomer addition without premature termination. researchgate.netrsc.org Radical polymerization kinetics, as noted, are heavily influenced by the steric bulk of the adamantyl substituent, which hinders the termination step. tulane.edu The specific theory of chain propagation must therefore account for the significant steric demands of the this compound monomer, which influences not only the termination rate but also the stereochemistry and microstructure of the final polymer.

Initiation, Propagation, and Termination Processes in Vinyl Polymerization

Vinyl polymerization reactions, including the cationic polymerization of this compound, proceed through a chain-reaction mechanism that consists of three fundamental stages: initiation, propagation, and termination. uomustansiriyah.edu.iq A fourth process, chain transfer, is also highly relevant, particularly in cationic systems. wikipedia.orgrubbernews.com

Initiation

This is the first step, where an active species is generated from the monomer. uomustansiriyah.edu.iq In the cationic polymerization of this compound, this active species is a carbocation. Initiation is typically achieved using initiators such as strong Brønsted acids (e.g., sulfuric acid, triflic acid) or Lewis acids (e.g., boron trifluoride, aluminum chloride, tin tetrachloride), often in the presence of a co-initiator like water or an alcohol. uomustansiriyah.edu.iqwikipedia.org The initiator or initiator/co-initiator system generates a proton (H+) or another electrophile that attacks the electron-rich double bond of the this compound monomer. This addition forms a new, stable carbocation at the carbon atom bearing the adamantyl group. The stability of this tertiary carbocation is a key factor driving the polymerization process. wikipedia.org

Propagation

Once the initial carbocation is formed, the propagation stage begins. This is a rapid process where successive monomer units are added to the active carbocationic center of the growing polymer chain. wikipedia.org The carbocation at the end of the chain attacks the double bond of a new this compound monomer. This addition extends the polymer chain by one monomer unit and simultaneously regenerates the carbocation at the new chain end, allowing the process to continue. uomustansiriyah.edu.iq This step repeats many times, leading to the formation of a long polymer chain.

Termination and Chain Transfer

Termination is the process that deactivates the growing polymer chain, ending the polymerization process for that chain. uomustansiriyah.edu.iq In cationic polymerization, true termination can occur if the carbocation combines with a counter-ion or reacts with impurities in the system. libretexts.org

However, a more common event in cationic polymerization is chain transfer . wikipedia.orgwikipedia.org In this process, the activity of the growing chain is transferred to another molecule, terminating the original chain but creating a new active site to start a new chain. wikipedia.org Chain transfer can occur to a monomer, where the growing chain abstracts a hydrogen atom from a monomer molecule. This terminates the polymer chain (often forming a terminal double bond) and creates a new monomeric carbocation that can initiate a new chain. wikipedia.org Chain transfer reactions can limit the final molecular weight of the polymer. wikipedia.org

Table 1: Fundamental Steps in the Chain Polymerization of this compound

| Step | Description | Key Features for this compound |

| Initiation | Formation of an active center (carbocation) from the monomer. | Requires a strong acid or Lewis acid initiator; forms a stable tertiary carbocation on the carbon adjacent to the adamantyl group. |

| Propagation | Sequential addition of monomer units to the growing chain. | Rapid addition of this compound monomers to the carbocationic chain end, extending the polymer backbone. |

| Termination | Deactivation of the growing chain, stopping its growth. | Can occur by combination with a counter-ion or impurities. |

| Chain Transfer | Transfer of the active center to another molecule (e.g., monomer). | A common process that terminates one chain while initiating another, often limiting the polymer's molecular weight. |

Head-to-Tail vs. Other Linkage Formations

In the polymerization of vinyl monomers, the orientation of the monomer units as they add to the polymer chain determines the microstructure of the polymer. The most common arrangement is a "head-to-tail" linkage. wikipedia.org

For this compound, the "head" is defined as the carbon atom of the vinyl group that is directly attached to the bulky adamantyl group (a tertiary carbon), while the "tail" is the terminal, unsubstituted carbon atom of the vinyl group (a primary carbon, CH₂).

The polymerization of this compound proceeds almost exclusively through a head-to-tail linkage. This high regioselectivity is a direct consequence of the cationic polymerization mechanism. During the initiation and subsequent propagation steps, the addition of a proton or the cationic chain end to a monomer molecule follows Markovnikov's rule. The electrophile adds to the "tail" carbon, which places the positive charge on the "head" carbon. This results in the formation of a tertiary carbocation stabilized by the adjacent adamantyl group. This carbocation is significantly more stable than the alternative primary carbocation that would be formed if the addition occurred at the "head" carbon.

Consequently, each subsequent monomer adds in the same orientation, with its "tail" attacking the carbocationic "head" of the growing chain. This consistent orientation leads to a polymer chain where the adamantyl groups are separated by two carbon atoms along the polymer backbone. Other possible linkages, such as "head-to-head" or "tail-to-tail," are energetically unfavorable because they would require the formation of less stable primary carbocations during the propagation step and would also result in significant steric repulsion between adjacent bulky adamantyl groups.

Reactivity and Chemical Transformations of 1 Vinyladamantane

Functionalization of the Vinyl Moiety

The primary mode of functionalization for 1-vinyladamantane involves its vinyl group, which serves as a reactive site for polymerization and other addition reactions.

Polymerization: this compound can undergo polymerization, notably through cationic and emulsion polymerization pathways. Cationic polymerization of this compound has been investigated using various initiating systems, with specific mention of a new initiating system found for this sterically demanding monomer researchgate.net. Emulsion polymerization has also been employed, both for the homopolymer and for copolymers with isoprene (B109036) researchgate.netuidaho.edu. The resulting polymers are generally soluble in common organic solvents and exhibit a high degree of 1,4-microstructure when copolymerized with dienes like isoprene researchgate.netuidaho.edu.

The polymerization of this compound is described as "notoriously challenging" due to the steric bulk of the adamantyl group researchgate.net. However, the polymers derived from it possess notable thermal properties. Poly(this compound) has a reported glass transition temperature (Tg) of 100°C and begins to decompose around 280°C researchgate.net.

Table 1: Polymerization Characteristics of this compound

| Monomer | Polymerization Type | Polymer | Glass Transition Temperature (Tg) | Decomposition Onset (approx.) |

| This compound | Cationic | Poly(this compound) | 100 °C | 280 °C |

| This compound | Emulsion | Poly(this compound) | 100 °C | 280 °C |

| This compound & Isoprene | Emulsion | Poly(1-ran-isoprene) / Poly(this compound-alt-ethylene-ran-propylene-alt-ethylene) | -63 to 172 °C (depending on ratio) | - |

Note: Data for copolymers with isoprene are included to illustrate the effect of the vinyladamantane unit on polymer properties.

Reactions Involving the Adamantane (B196018) Cage Structure

While the vinyl moiety is the primary site for functionalization, the adamantane cage itself is characterized by its exceptional stability, rigidity, and three-dimensional structure lookchem.comnih.gov. This cage-like framework is composed of strain-free carbon-carbon bonds, contributing significantly to the high thermal stability observed in polymers incorporating adamantane units acs.orgresearchgate.net. Direct chemical transformations of the adamantane cage in this compound are less commonly detailed in the context of its typical applications, which often leverage the vinyl group for polymerization. However, the inherent stability of the cage means it generally remains intact during reactions targeting the vinyl group. The strong C–H bonds within the adamantane structure are known to be challenging to cleave, a property that has been explored in the context of nanodiamond synthesis via C–H activation chemrxiv.org.

Organometallic Chemistry Applications and Catalytic Interactions

Organometallic compounds play a pivotal role in modern chemistry, enabling efficient catalysis, the synthesis of complex molecules, and the development of advanced materials unicam.itgeeksforgeeks.org. While this compound itself is not explicitly cited as a ligand or catalyst in the provided search snippets, its structural features, particularly the bulky adamantyl group, are relevant to organometallic chemistry.

Development of Organometallic Reagents and Catalysts

The adamantyl group, due to its significant steric bulk and electron-donating capabilities, can influence the properties of ligands used in organometallic complexes. Such ligands are crucial for tuning the activity, selectivity, and stability of metal catalysts unicam.itcmu.edu. Although direct examples of this compound serving as a ligand are not present in the retrieved information, its incorporation into polymer backbones or side chains could potentially lead to materials with unique catalytic or coordination properties. Organometallic chemistry is broadly applied in areas such as polymerization catalysis, where specific ligands are essential for controlling reaction pathways cmu.edu.

C–C Bond Formation Catalysis

The formation of carbon-carbon (C–C) bonds is a cornerstone of organic synthesis and is extensively facilitated by organometallic catalysts csic.esnih.govnsf.govrsc.org. Reactions such as cross-coupling, alkylation, and various addition reactions rely on metal-catalyzed processes to construct complex molecular architectures. While this compound is not directly implicated in specific C–C bond-forming catalytic cycles within the provided texts, its vinyl group is a fundamental alkene moiety that can participate in such transformations. For instance, alkene addition reactions are a known method for functionalizing adamantane via radical intermediates nih.gov. The general principles of C–C bond formation catalysis, often involving transition metals, highlight the potential for vinyl-containing molecules like this compound to be substrates or building blocks in these synthetic strategies.

Hydrogenation Reactions of this compound Derived Polymers

The hydrogenation of polymers derived from this compound is a significant transformation that modifies their physical properties, particularly solubility and thermal behavior. For example, the 1,4-rich poly(2-(1-adamantyl)-1,3-butadiene), which shares structural similarities with polymers derived from vinyladamantane, can be completely converted into a saturated alternating copolymer, poly(ethylene-alt-1-vinyladamantane) (P(E-alt-VAd)), through hydrogenation using p-toluenesulfonhydrazide acs.orgacs.org.

This hydrogenation process leads to a notable increase in solubility; polymers that were poorly soluble before hydrogenation become readily soluble in a variety of organic solvents after the process acs.orgacs.org. Furthermore, hydrogenation significantly enhances the thermal stability of these polymers. The decomposition onset temperature for poly(1) is approximately 280°C, whereas its hydrogenated counterpart, P(E-alt-VAd), exhibits a decomposition onset of around 380°C researchgate.net. Similarly, hydrogenation of poly(this compound-alt-ethylene-ran-propylene-alt-ethylene) resulted in an increase in its glass transition temperature (Tg) from -55°C to 152°C researchgate.netuidaho.edu.

Table 2: Effect of Hydrogenation on Polymer Properties

| Polymer | Property | Before Hydrogenation | After Hydrogenation |

| Poly(2-(1-adamantyl)-1,3-butadiene) (1,4-rich) | Solubility | Poor | Good |

| Poly(this compound) | Decomposition Onset (approx.) | 280 °C | - |

| Poly(ethylene-alt-1-vinyladamantane) (Hydrogenated form of Poly(1)) | Decomposition Onset (approx.) | - | 380 °C |

| Poly(this compound-alt-ethylene-ran-propylene-alt-ethylene) | Glass Transition Temp. (Tg) | -55 °C | 152 °C |

Compound List:

this compound

Adamantane

2-(1-Adamantyl)-1,3-butadiene

Poly(this compound)

Poly(ethylene-alt-1-vinyladamantane)

Poly(this compound-alt-ethylene-ran-propylene-alt-ethylene)

Advanced Materials Research Incorporating 1 Vinyladamantane

Poly(1-Vinyladamantane) as a Template for Nanodiamond Synthesis

The inherent diamondoid structure of the adamantane (B196018) moiety makes poly(this compound) a compelling precursor for the synthesis of nanodiamonds. This approach leverages the polymer's molecular architecture to guide the formation of diamond structures under specific high-pressure, high-temperature (HPHT) conditions.

Investigation of Carbonization Processes

The carbonization of poly(this compound) under HPHT conditions is a key step in nanodiamond synthesis. Studies have investigated its decomposition pathways, where the polymer acts as a source of carbon atoms that rearrange into the diamond lattice. For instance, the pyrolysis of 1-iodoadamantane (B1585816), a related adamantane derivative, at 8 GPa and temperatures exceeding 800 °C has been shown to yield nanodiamonds sci-hub.se. Similarly, germanium iodide-mediated synthesis using adamantane as a "seed" and tetracosane (B166392) as a carbon source has been performed at 3.5 GPa and 500 °C mpg.de. Poly(this compound) itself has been employed as a carbon source in diamond anvil cells under moderate temperature and high pressure, with its sp³-carbon backbone offering sufficient thermal stability for the process acs.orgacs.org. In these processes, the polymer's carbon atoms undergo transformation, with the formation of graphite-like carbon occurring at lower pressures, while nanodiamonds are favored under higher pressure regimes researchgate.net.

Template-Based Approaches for Nanomaterial Design

The effectiveness of poly(this compound) in nanodiamond synthesis is attributed to its role as a template. The rigid, three-dimensional adamantane cage structure within the polymer chain is inherently similar to the diamond lattice, pre-organizing carbon atoms in a manner that promotes diamond formation over other carbon allotropes acs.orgresearchgate.net. This templating effect is crucial for directing the synthesis towards specific nanodiamond structures and sizes researchgate.net. The polymer's sp³-hybridized carbon backbone is also sufficiently stable to withstand the elevated temperatures required during the synthesis process acs.org.

Parameters Influencing Nanodiamond Formation

Several parameters critically influence the successful formation of nanodiamonds from poly(this compound) or related precursors:

Pressure: High pressures are essential for stabilizing the diamond phase. Studies have reported pressures ranging from 3.5 GPa mpg.de to 8 GPa sci-hub.se, with some general HPHT synthesis methods utilizing pressures exceeding 20 GPa nih.gov. It has been observed that at pressures around 8-9 GPa, nanodiamond formation is favored, whereas lower pressures tend to yield graphite (B72142) researchgate.net.

Temperature: Elevated temperatures are required to drive the carbonization and diamond formation reactions. Reported temperatures span from 500 °C mpg.de to over 800 °C sci-hub.se and even above 2000 K nih.gov. It is important to note that while synthesis requires high temperatures, the polymer's own thermal degradation limit (e.g., starting above 275 °C acs.org) must be considered to ensure it remains intact as a carbon source.

Mediators/Catalysts: The presence of certain additives, such as iodine or germanium iodide, can act as mediators or catalysts to enhance nanodiamond formation sci-hub.sempg.de.

Precursor Type: While poly(this compound) is a direct precursor acs.orgacs.orgresearchgate.net, related adamantane derivatives like 1-iodoadamantane sci-hub.se or adamantane used as a seed mpg.de have also been employed.

Table 1: Nanodiamond Synthesis Parameters Using Poly(this compound) or Related Precursors

| Precursor/Method | Pressure (GPa) | Temperature (°C) | Mediator/Catalyst | Notes | Citation(s) |

| Poly(this compound) | 8-9 | >800 | N/A | Graphite-like at lower pressure; nanodiamonds at critical pressures | researchgate.net |

| 1-Iodoadamantane | 8 | >800 | Iodine | Nanodiamond formation observed | sci-hub.se |

| Adamantane + Tetracosane | 3.5 | 500 | Germanium Iodide (GeI₄) | Moderate HPHT conditions | mpg.de |

| Poly(this compound) | ~10 (DAC) | >275 (avoided) | N/A | Used as template; synthesis conditions require higher T/P | acs.org |

| Carbon precursor (general) | >20 | >2000 K | Argon (medium) | General HPHT synthesis | nih.gov |

Development of High-Performance Polymers and Advanced Composites

The incorporation of adamantane units, often derived from monomers like this compound, into polymer structures significantly enhances their thermal stability, chemical resistance, and dielectric properties, making them suitable for demanding applications.

Polymers with Enhanced Thermal Stability and Chemical Resistance

The rigid, bulky, and highly symmetric cage-like structure of the adamantane moiety imparts exceptional thermal and chemical stability to polymers researchgate.netpsu.eduriyngroup.comrsc.orgresearchgate.netrsc.orgrsc.orgacs.orglidsen.comresearchgate.netacs.orgnih.gov. This structural feature restricts polymer chain mobility, leading to elevated glass transition temperatures (Tg) and increased decomposition temperatures (Td). Furthermore, the saturated hydrocarbon nature of adamantane provides excellent resistance to chemical attack from acids, bases, and various solvents riyngroup.comrsc.orgspecialchem.com.

Table 2: Thermal Properties of Adamantane-Containing Polymers

| Polymer Type/Monomer | Tg (°C) | Td5% (°C) | Notes | Citation(s) |

| Poly(1,3-adamantylene alkylene)s | - | 452-456 | Backbone incorporation | researchgate.netacs.org |

| Poly(1,3-adamantane)s | 139-205 | 470-488 | Cationic ring-opening polymerization | researchgate.net |

| BCB-based polymers (adamantane + fluoro) | >350 | ~478 | Thermo-crosslinked | rsc.orgrsc.org |

| Adamantane-based Polyimides | 232-343 | - | DSC/DMA values | acs.org |

| Poly(this compound) | 100-193 | 280-380 | Decomposition starts at 280°C, hydrogenated from 380°C | researchgate.net |

| Tetraphenyladamantane-based polymers | - | up to 520 | High thermal stability | rsc.org |

Design of Dielectric Polymers with Adamantane Units

Table 3: Dielectric Properties of Adamantane-Containing Polymers

| Polymer Type/Monomer | Dielectric Constant (k) | Dielectric Loss (tan δ) | Frequency | Notes | Citation(s) |

| Polymer with adamantane units | 2.26 | 1.14 × 10⁻³ | 1-10 MHz | Fluoro-containing, intrinsic micropores | rsc.org |

| BCB-based polymer (adamantane + fluoro) | 2.58 | 1.94 × 10⁻³ | 10 GHz | Fluoro-containing | rsc.orgrsc.org |

| Adamantane-based Polyimides | 2.77-2.91 | - | N/A | Soluble films | acs.org |

| LaRC RP50 (Polyimide) | 2.90 | 0.001 | 10 GHz | Low dissipation factor | nasa.gov |

Synthesis of Novel Elastomers

The incorporation of adamantane derivatives into polymer chains has opened avenues for creating novel elastomers with enhanced properties. Research has focused on monomers that can be polymerized to form robust elastomeric materials, often through the polymerization of dienes or vinyl monomers containing adamantyl groups, followed by saturation of double bonds. For instance, the anionic polymerization of 2-(1-adamantyl)-1,3-butadiene, a related diene monomer, has been successfully carried out, yielding polymers that can be hydrogenated to form saturated alternating copolymers like poly(ethylene-alt-1-vinyladamantane) researchgate.net. These saturated copolymers exhibit improved thermal properties and solubility compared to their unsaturated precursors researchgate.netacs.org. The development of such adamantane-containing polymers is crucial for exploring new synthetic rubbers with potentially superior high-temperature performance and durability researchgate.netresearchgate.net. Furthermore, thermoplastic elastomers incorporating poly(4-(1-adamantyl)styrene) as hard segments have demonstrated high tensile strength, elongation at break, and significantly enhanced upper service temperatures, indicating the utility of adamantane in creating high-performance elastomeric materials researchgate.net.

Influence of Adamantane Moieties on Polymer Architectures and Properties

The introduction of adamantane groups into polymer main chains or side chains imparts distinct characteristics that can be leveraged for material design. The rigidity and bulkiness of the adamantane cage structure play a pivotal role in modulating polymer properties such as glass transition temperature, crystallinity, and solubility.

Research on Glass Transition Temperature Modulation in Adamantane-Containing Polymers

The presence of adamantane moieties is consistently associated with an increase in the glass transition temperature (Tg) of polymers. This phenomenon is attributed to the steric hindrance and restricted chain mobility imposed by the bulky, rigid adamantane structure researchgate.netarxiv.orgutb.czrsc.orgresearchgate.net. For example, the polymerization of adamantane-containing monomers has led to polymers with significantly elevated Tg values compared to their non-adamantane counterparts.

Table 1: Comparison of Glass Transition Temperatures (Tg) in Adamantane-Containing Polymers

| Polymer Type | Monomer/Structure | Tg (°C) | Reference |

| Polyisoprene | Isoprene (B109036) | -70 | researchgate.net |

| Poly(1) (Poly(2-(1-adamantyl)-1,3-butadiene)) | 2-(1-adamantyl)-1,3-butadiene | 100 | researchgate.net |

| Poly(1-ran-isoprene) | 1-adamantyl-1,3-butadiene and Isoprene | -63 to 172 | researchgate.net |

| Poly(ethylene-alt-1-vinyladamantane) | Hydrogenated poly(this compound) | 125 | researchgate.netacs.org |

| Poly(4-(1-adamantyl)styrene) | 4-(1-adamantyl)styrene | ~232 | researchgate.net |

| Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) | 4-(4-(N-adamantylimino)methyl)phenylstyrene | 268 | rsc.org |

| Adamantane-based dicyanate ester polymer | Adamantane-based dicyanate ester | ~370 | researchgate.netresearchgate.net |

The incorporation of adamantane units into polystyrene derivatives has been shown to yield polymers with exceptionally high Tg values, with one study reporting a Tg of 268 °C for a high molecular weight poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) rsc.org. Similarly, adamantane-based dicyanate ester polymers have demonstrated very high glass transition temperatures, around 370 °C, indicating exceptional thermal stability researchgate.netresearchgate.net.

Solubility Enhancement of Derived Polymers

A significant benefit of incorporating adamantane groups into polymer structures is the improvement in solubility, particularly in common organic solvents researchgate.netarxiv.orgrsc.orgresearchgate.net. This enhanced solubility facilitates polymer processing, making it easier to form films, fibers, or coatings. For instance, the hydrogenation of poly(2-(1-adamantyl)-1,3-butadiene) to form poly(ethylene-alt-1-vinyladamantane) resulted in a polymer that was soluble in a wide variety of organic solvents, whereas the unsaturated precursor was hardly soluble in common organic solvents researchgate.netacs.org. Similarly, adamantane-containing polyimides have demonstrated enhanced solubility in organic solvents, contributing to their suitability for solution-based processing technologies researchgate.net. The rigid and bulky nature of the adamantane group, while increasing Tg, can also disrupt intermolecular forces and improve chain separation in solution, leading to better solubility arxiv.org.

Compound List:

this compound

Adamantane

2-(1-Adamantyl)-1,3-butadiene

Poly(ethylene-alt-1-vinyladamantane)

Polyisoprene

Poly(1) (Poly(2-(1-adamantyl)-1,3-butadiene))

Poly(1-ran-isoprene)

Poly(4-(1-adamantyl)styrene)

Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene)

Adamantane-based dicyanate ester polymer

Polyimides

Polystyrene

Theoretical and Computational Investigations of 1 Vinyladamantane

Quantum Chemical Studies on Synthesis Pathways and Reaction Mechanisms

Quantum chemical methods have been employed to model the multi-stage process of forming 1-vinyladamantane through the ionic alkylation of adamantane (B196018) with ethylene (B1197577), using aluminum chloride as a catalyst. researchgate.netresearchgate.net These studies investigate the reaction mechanisms, providing insights into the elementary chemical acts involved. The alkylation process is complex, featuring the formation of both saturated and unsaturated adamantane derivatives. researchgate.net

The synthesis of this compound is proposed to proceed via the interaction of a tertiary adamantyl cation (Ad+), formed in the reaction medium, with an ethylene molecule. researchgate.netresearchgate.net This interaction initiates a series of steps involving the formation and rearrangement of intermediate complexes, ultimately leading to the final product. researchgate.net Calculations were performed using Density Functional Theory (DFT) at the B3LYP-D3(BJ)/6-311++G** level of theory to ensure a detailed consideration of intermolecular interactions. researchgate.net

| Reaction Step | Equation | Thermal Effect (ΔE) at 0 K (kcal/mol) | Reference |

|---|---|---|---|

| Overall Reaction | Ad+ + AlCl4- + C2H4 → Ad–CH=CH2 + AlCl3⋅HCl | -78.1 | researchgate.net |

| Complex Formation | Ad+ + C2H4 → Ad+ ⋅C2H4 | -7.8 | researchgate.net |

| Intermediate Formation | Ad–CH2–CH2+ + AlCl4- → Ad–CH2–СH2–AlCl4 | -29.1 | researchgate.net |

| Intermediate Rearrangement | Ad–CH2–CH2–AlCl4 → Ad–CH2–CH+⋅AlCl4- | 14.0 | researchgate.net |

| Product Formation | Ad-CH+-CH3⋅AlCl4- → Ad–CH=CH2 + AlCl3⋅HCl | 15.1 | researchgate.net |

The elucidation of the reaction mechanism for this compound synthesis has been supported by the computational analysis of key intermediates and transition states. The geometric parameters and electronic structures of these transient species were obtained through full geometry optimization calculations. researchgate.net

One of the initial steps involves the formation of an intermolecular complex, Ad+ ⋅C2H4, from the reaction between the tertiary adamantyl cation and an ethylene molecule. researchgate.net Another significant intermediate is the Ad-CH2-CH2-AlCl4 complex. researchgate.net The structures of these intermediates represent local minima on the potential energy surface.

Furthermore, the transition state for the final step of the reaction, where the Ad-CH+-CH3⋅AlCl4- complex converts to this compound and AlCl3⋅HCl, has been identified and characterized. researchgate.net The identity of the transition state connecting the reactant and product is confirmed using intrinsic reaction coordinate (IRC) procedures. researchgate.net Analysis of these structures provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. researchgate.net

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. chemistrysteps.com The this compound molecule consists of a rigid adamantane cage and a flexible vinyl substituent. The adamantane framework itself is a sterically locked, cage-like structure with virtually no conformational flexibility.

Therefore, the conformational analysis of this compound is primarily concerned with the rotation around the C-C single bond that connects the vinyl group to the adamantyl cage. This rotation would lead to different orientations of the vinyl group relative to the cage. However, detailed computational studies focusing specifically on the rotational energy barrier and the relative stability of the resulting conformers of this compound are not extensively reported in the surveyed scientific literature.

The electronic structure of this compound is defined by its unique combination of saturated and unsaturated hydrocarbon moieties. The adamantane portion is a three-dimensional cage composed of sp3-hybridized carbon atoms linked by sigma (σ) bonds, a structure known for its high stability. researchgate.net The vinyl group (–CH=CH2) features two sp2-hybridized carbon atoms connected by a double bond, which consists of one σ bond and one pi (π) bond.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. pythoninchemistry.org It provides a dynamic picture of molecular behavior, which is essential for understanding the properties of materials in bulk phases.

While MD simulations are a powerful tool and have been applied to study other adamantane derivatives in various contexts, such as their behavior as high-energy density fuels or their encapsulation within carbon nanotubes, specific MD simulation studies focusing on this compound systems were not identified in the reviewed literature. Such studies could, in principle, provide valuable information on the liquid-state properties, aggregation behavior, and interaction of this compound with other molecules, which would be particularly relevant for understanding its behavior as a monomer in polymerization processes.

Advanced Analytical Methodologies in 1 Vinyladamantane Research

Thermal Analysis Techniques in Polymer Research

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability and decomposition characteristics of materials by monitoring their mass change as a function of increasing temperature. This method provides insights into the temperatures at which degradation begins, the stages of decomposition, and the presence of volatile components within a sample. For polymers derived from 1-vinyladamantane, TGA is essential for determining their operational temperature limits and understanding their resistance to thermal breakdown.

Research has shown that polymers like poly(this compound) and its hydrogenated counterpart, poly(ethylene-alt-1-vinyladamantane) (P(E-alt-VAd)), exhibit distinct decomposition profiles. Poly(this compound) typically begins to decompose around 280 °C, while the hydrogenated P(E-alt-VAd) demonstrates enhanced thermal stability, with decomposition commencing at approximately 380 °C acs.org. These findings highlight the influence of the polymer structure on its thermal resilience. The ASTM E2550 standard defines thermal stability via TGA as the temperature at which a material initiates decomposition or reaction, coupled with the extent of mass change observed netzsch.com. TGA data can therefore quantify the thermal robustness of materials incorporating the vinyladamantane moiety, which is critical for high-performance applications.

Table 1: Thermal Decomposition Onset Temperatures of Vinyladamantane-Based Polymers

| Polymer | Decomposition Onset Temperature (°C) | Reference |

| Poly(this compound) | ~280 | acs.org |

| Poly(ethylene-alt-1-vinyladamantane) | ~380 | acs.org |

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the identification and quantification of various thermal transitions, most notably the glass transition temperature (Tg) and melting/crystallization points. For polymers, the Tg is a critical parameter, representing the temperature range where the material transitions from a rigid, glassy state to a more flexible, rubbery state due to increased molecular mobility mdpi.comtorontech.comscribd.com.

Studies on polymers derived from this compound have reported specific Tg values. For instance, poly(this compound) exhibits a glass transition temperature (Tg) of approximately 100 °C, while the hydrogenated poly(ethylene-alt-1-vinyladamantane) shows a slightly higher Tg of 125 °C acs.org. Furthermore, the incorporation of this compound into copolymer structures can significantly influence the resulting Tg. In poly(1-ran-isoprene) copolymers, increasing the proportion of this compound led to a substantial rise in Tg, from -63 °C to 172 °C, demonstrating the ability to tailor thermal properties through copolymerization researchgate.netresearchgate.net. DSC is instrumental in understanding these structure-property relationships, enabling the design of polymers with specific thermal performance characteristics.

Table 2: Glass Transition Temperatures (Tg) of Vinyladamantane-Based Polymers

| Polymer | Glass Transition Temperature (Tg) (°C) | Reference |

| Poly(this compound) | 100 | acs.org |

| Poly(ethylene-alt-1-vinyladamantane) | 125 | acs.org |

| Poly(1-ran-isoprene) (high VAd content) | ~172 | researchgate.netresearchgate.net |

Electron Microscopy (TEM, SEM) for Morphological Studies of Derived Materials

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable tools for visualizing the morphology and ultrastructure of materials at the nanoscale. These methods provide high-resolution images that reveal the physical arrangement of polymer chains, crystallites, and other structural features, which are directly related to material properties delongamerica.comazooptics.comkpi.uaphyschemres.org.

In the context of this compound research, electron microscopy is particularly valuable for studying materials derived from its polymerization. For example, poly(this compound) has been employed as a template for the synthesis of nanodiamonds, and TEM has been utilized to observe the resulting well-aligned linear polymer chains, offering insights into the templating process and the structure of the derived nanomaterials researchgate.net. SEM, on the other hand, is adept at examining surface morphologies, while TEM can penetrate thin samples to reveal internal structures, such as crystalline lamellae or the arrangement of polymer chains within a matrix delongamerica.comazooptics.comkpi.ua. These techniques are crucial for understanding how the unique adamantane (B196018) structure influences the self-assembly and macroscopic morphology of polymers, thereby guiding the development of novel materials with tailored properties. The ability to visualize these nanostructures is fundamental to correlating molecular architecture with bulk material performance.

Compound List

this compound

Poly(this compound)

Poly(ethylene-alt-1-vinyladamantane)

Poly(1-ran-isoprene)

Future Directions in 1 Vinyladamantane Research

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

The efficient and sustainable synthesis of 1-vinyladamantane is foundational for its broader adoption. Current synthetic approaches include multi-step preparations from diamondoid acetic acids uni-giessen.de and ionic alkylation of adamantane (B196018) with ethylene (B1197577) using aluminum chloride researchgate.net. Another route involves the dehydration of 2-(1-adamantyl)-3-buten-2-ol using Amberlyst®-15 researchgate.net. While these methods have demonstrated feasibility, future research should prioritize routes that enhance efficiency, reduce environmental impact, and improve scalability.

Key Future Directions:

Catalytic Innovations: Investigating novel, highly selective, and reusable catalytic systems for the direct vinylation of adamantane or its derivatives could streamline synthesis and minimize waste. This includes exploring heterogeneous catalysts that are easily separable and recyclable, aligning with green chemistry principles.

Flow Chemistry Integration: The adoption of continuous flow chemistry offers precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for reactions involving reactive intermediates. Implementing flow systems for this compound synthesis could lead to higher yields, better purity, and increased throughput afjbs.com.

Atom Economy and Sustainability: Future synthetic strategies should aim for higher atom economy, minimizing the generation of byproducts. Research into bio-based or more environmentally benign feedstocks for adamantane derivatives could also contribute to a more sustainable production lifecycle.

Process Optimization: Leveraging quantum chemical studies to elucidate reaction mechanisms and identify key intermediates can guide the optimization of existing and new synthetic pathways, leading to improved yields and reduced energy consumption researchgate.net.

Development of New Polymerization Methodologies for Tailored Architectures

The polymerization of this compound presents unique challenges due to the steric bulk of the adamantyl group acs.orgresearchgate.net. While cationic polymerization has been explored acs.orgresearchgate.netresearchgate.net, its control over molecular weight and dispersity can be limited. The development of living polymerization techniques is crucial for creating polymers with precisely controlled architectures, enabling the synthesis of block copolymers, gradient copolymers, and polymers with specific end-group functionalities.

Key Future Directions:

Controlled Radical Polymerization (CRP): Adapting and optimizing CRP techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) for this compound is a significant area for future research. These methods offer superior control over molecular weight, low dispersity (Mw/Mn), and the ability to synthesize complex polymer architectures.

Living Anionic Polymerization (LAP) Advancements: Building upon successful LAP of related adamantane-containing dienes researchgate.netacs.org, further exploration into LAP for this compound itself, or its derivatives, could yield polymers with exceptionally well-defined structures and narrow molecular weight distributions (Mw/Mn < 1.1) researchgate.net. This control is vital for precise material property tuning.

Copolymerization Strategies: Developing advanced copolymerization techniques to create statistical, block, or gradient copolymers of this compound with a wider range of monomers is essential. This approach allows for fine-tuning of properties such as glass transition temperature (Tg), solubility, and mechanical performance by varying monomer ratios and sequences researchgate.netacs.orguidaho.edu.

Stereoregular Polymerization: Investigating methods for stereoselective polymerization could lead to polymers with controlled tacticity. Tacticity can significantly influence the crystallinity, mechanical properties, and thermal behavior of polymers, opening new avenues for material design.

Expansion of Advanced Materials Applications Beyond Current Scope

Polymers incorporating the adamantane moiety are recognized for imparting desirable properties, including high thermal stability, increased glass transition temperatures (Tg), enhanced mechanical rigidity, hydrophobicity, and high refractive indices researchgate.netresearchgate.netlookchem.comaaronchem.com. Current applications include templates for nanodiamond synthesis and specialty optical plastics due to their high refractive index and low optical dispersion researchgate.netacs.orgresearchgate.netresearchgate.net. Future research should focus on leveraging these inherent properties for novel, high-value applications.

Key Future Directions:

Advanced Optical and Photonic Materials: The combination of high refractive index and low optical dispersion makes this compound-based polymers ideal candidates for next-generation optical components, such as lenses, optical fibers, antireflective coatings, and materials for advanced displays and photonic integrated circuits researchgate.net.

Low-κ Dielectric Materials: The bulky, rigid adamantane structure can create free volume within polymer matrices, potentially leading to materials with low dielectric constants (low-κ). Such materials are critical for insulating layers in microelectronics and semiconductor devices, reducing signal delay and crosstalk.

High-Performance Composites and Coatings: The thermal and chemical stability of adamantane-containing polymers can be exploited in high-performance coatings, protective layers, and as reinforcing agents in composite materials for demanding environments, including aerospace and automotive applications.

Biomedical Applications: While not extensively explored, the biocompatibility and stability of adamantane derivatives suggest potential in biomedical fields. This could include applications in drug delivery systems, biocompatible implants, or as components in diagnostic devices, provided thorough biocompatibility studies are conducted.

Nanomaterial Templating: Further research into the use of poly(this compound) as a template for nanodiamond synthesis or other nanostructure fabrication could lead to novel carbon-based nanomaterials with tailored properties for quantum computing, catalysis, or advanced sensing.

Deeper Theoretical Understanding of Reactivity and Structure-Property Relationships

A fundamental understanding of the reactivity of this compound and the correlation between its molecular structure and macroscopic material properties is crucial for rational design and optimization. Theoretical studies, including quantum chemistry and molecular modeling, can provide invaluable insights that experimental methods alone may not easily reveal.

Key Future Directions:

Reaction Mechanism Elucidation: Employing advanced computational chemistry techniques, such as Density Functional Theory (DFT), to thoroughly investigate the mechanisms of various polymerization routes (cationic, anionic, radical) for this compound. This includes identifying transition states, activation energies, and predicting side reactions to guide catalyst and condition selection researchgate.net.

Structure-Property Correlation (QSPR): Developing robust Quantitative Structure-Property Relationship (QSPR) models to predict key material properties (e.g., Tg, refractive index, thermal decomposition temperature, solubility, mechanical modulus) based on monomer structure, copolymer composition, and polymer architecture. This can significantly accelerate the discovery process by focusing experimental efforts on the most promising candidates researchgate.net.